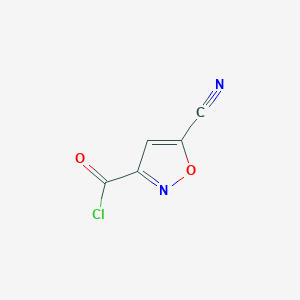

5-Cyano-1,2-oxazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2/c6-5(9)4-1-3(2-7)10-8-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVROJUBSUXZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 5 Cyano 1,2 Oxazole 3 Carbonyl Chloride

De Novo Synthetic Routes to the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a critical step and can be achieved through several synthetic strategies, including cycloaddition reactions, condensation and ring-closure methods, and the cyclization of open-chain precursors.

One of the most prominent methods for constructing the 1,2-oxazole ring is through [3+2] cycloaddition reactions. This approach typically involves the reaction of a nitrile oxide with an alkyne. nih.govnih.gov Nitrile oxides, which are 1,3-dipoles, react with dipolarophiles like alkynes to form five-membered heterocyclic rings in a single step. nih.govorganic-chemistry.org The regioselectivity of this reaction can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov

For the synthesis of a precursor to 5-Cyano-1,2-oxazole-3-carbonyl chloride, a suitably substituted alkyne, such as one bearing a protected carboxyl group, can be reacted with a nitrile oxide. The nitrile oxide itself can be generated in situ from the corresponding oxime by oxidation. organic-chemistry.org

Table 1: Examples of Cycloaddition Reactions for 1,2-Oxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Product | Reference |

| Aldoxime | Terminal Alkyne | 3,5-Disubstituted 1,2-oxazole | organic-chemistry.org |

| Hydroximoyl Chloride | Internal Alkyne | 3,4,5-Trisubstituted 1,2-oxazole | nih.gov |

A widely utilized and classical approach to the 1,2-oxazole core involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). wikipedia.org This method is versatile and allows for the preparation of a wide range of substituted 1,2-oxazoles. The reaction proceeds through the initial formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to afford the 1,2-oxazole ring. wikipedia.org

Variations of this strategy include the use of β-enamino ketoesters, which are formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. These intermediates then react with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. wikipedia.org

Table 2: Condensation Reactions for 1,2-Oxazole Synthesis

| 1,3-Dicarbonyl Precursor | Reagent | Product | Reference |

| β-Diketone | Hydroxylamine hydrochloride | Substituted 1,2-oxazole | wikipedia.org |

| β-Ketoester | Hydroxylamine hydrochloride | Substituted 1,2-oxazol-5-one | beilstein-journals.org |

| β-Enamino ketoester | Hydroxylamine | Regioisomeric 1,2-oxazole | wikipedia.org |

The 1,2-oxazole ring can also be constructed from various acyclic precursors through intramolecular cyclization reactions. A common strategy involves the cyclization of α,β-unsaturated oximes. These precursors can be prepared from the corresponding α,β-unsaturated ketones and hydroxylamine. The subsequent cyclization can be promoted by various reagents and conditions, often involving an intramolecular Michael addition of the oxime hydroxyl group onto the activated double bond.

Another approach utilizes the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. tezu.ernet.in While this method directly produces 1,3-oxazoles, modifications and alternative strategies starting from open-chain precursors are employed for the synthesis of the 1,2-oxazole isomer.

Introduction and Functional Group Interconversion of Side Chains

Once the 1,2-oxazole core is established, the next crucial steps involve the introduction and modification of the functional groups at the C-3 and C-5 positions to yield the target compound, this compound.

The carbonyl chloride group at the C-3 position is a highly reactive functional group, making it a valuable handle for further synthetic transformations. It is typically prepared from the corresponding carboxylic acid. A common and effective method for this conversion is the treatment of a 1,2-oxazole-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). msu.edulibretexts.org These reagents react with the carboxylic acid to form the acyl chloride, with the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion. msu.edu The synthesis of the precursor, 5-Cyano-1,2-oxazole-3-carboxylic acid, has been reported, indicating the viability of this approach. biosynth.com

Table 3: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Byproducts | Reference |

| Thionyl chloride (SOCl₂) | SO₂, HCl | libretexts.org |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | msu.edu |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | researchgate.net |

The introduction of the cyano group at the C-5 position of the 1,2-oxazole ring can be accomplished through several methods, often involving the conversion of a pre-existing functional group.

One effective strategy is the Sandmeyer reaction, which involves the diazotization of a 5-amino-1,2-oxazole followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.orgnih.gov The 5-amino-1,2-oxazole precursor can be synthesized through various routes, including the cyclization of appropriate open-chain precursors.

Alternatively, a halogen atom at the C-5 position, such as a chloro or bromo group, can be displaced by a cyanide nucleophile. This nucleophilic aromatic substitution is often facilitated by the use of copper(I) cyanide in a reaction known as the Rosenmund-von Braun reaction. nih.gov The required 5-halo-1,2-oxazole can be prepared through halogenation of the corresponding 1,2-oxazol-5-one or other suitable precursors.

Table 4: Methods for the Introduction of a Cyano Group

| Starting Material | Reagent(s) | Reaction Type | Reference |

| 5-Amino-1,2-oxazole | 1. NaNO₂, HCl2. CuCN | Sandmeyer reaction | wikipedia.orgnih.gov |

| 5-Bromo-1,2-oxazole | CuCN | Rosenmund-von Braun reaction | nih.gov |

Sequential Functionalization Approaches

The synthesis of this compound is effectively achieved through sequential functionalization, a strategy that involves the stepwise construction of the molecule. This approach typically begins with the formation of the core 1,2-oxazole (isoxazole) ring, followed by modifications to introduce the required cyano and carbonyl chloride groups.

A common pathway starts with the synthesis of a precursor like 5-chloro-1,2-oxazole. This intermediate can then undergo reactions to introduce the cyano group and subsequently form the carbonyl chloride. An essential precursor is the corresponding carboxylic acid, 5-cyano-1,2-oxazole-3-carboxylic acid. The final step in this sequence is the conversion of the carboxylic acid group into the more reactive carbonyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

An alternative sequential approach involves the isomerization of 5-chloroisoxazoles, catalyzed by iron(II) chloride, to yield 2H-azirine-2-carbonyl chlorides. mdpi.com These intermediates can then be reacted with various nucleophiles. mdpi.com While this demonstrates the reactivity of related isoxazole (B147169) carbonyl chlorides, the direct synthesis of the target compound generally follows the path of building the isoxazole ring with the precursors to the cyano and carboxyl functionalities already in place or introduced sequentially. For instance, the synthesis can start from multicenter substrates that are cyclized to form the desired 5-arylsulfanyl-1,3-oxazole-4-carbonitriles. researchgate.net

Catalytic and Stereoselective Approaches in Synthesis

While this compound is an achiral molecule, catalytic methods are paramount in modern organic synthesis for efficiency and selectivity, and the principles of stereoselectivity are crucial for creating more complex, chiral isoxazole-containing molecules.

Transition metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds like isoxazoles.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the direct arylation of oxazoles, allowing for high regioselectivity at different positions on the ring depending on the solvent and ligand choice. organic-chemistry.org This methodology is valuable for creating diverse libraries of isoxazole derivatives from a common intermediate.

Copper-Catalyzed Reactions: Copper-mediated reactions are instrumental in the synthesis of related triazoles from azides and alkynes, showcasing a pathway that could be analogous for isoxazole synthesis. nih.gov Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Iron-Catalyzed Reactions: Iron(II) chloride has been shown to catalyze the isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides, which are highly reactive acylating agents. mdpi.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high enantioselectivity. This approach is particularly relevant for the synthesis of chiral molecules. For instance, cinchona alkaloids have been successfully used as organocatalysts in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov While not directly applied to the synthesis of the achiral target compound, these methodologies are key for producing optically active isoxazole-containing pharmaceuticals. The use of organocatalysts like 2-aminobenzimidazole derivatives has also been effective in the asymmetric α-chlorination of 1,3-dicarbonyl compounds, a fundamental type of transformation in organic synthesis. mdpi.com

Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger-scale production requires careful optimization of reaction conditions and consideration of sustainability and safety.

The optimization of the synthesis of this compound, particularly the final chlorination step, is crucial for maximizing yield and purity. A systematic screening of various parameters is necessary. This can involve varying the chlorinating agent, solvent, temperature, and reaction time. For example, in the synthesis of related 5-acyl-1,2,3-triazoles, conditions were optimized by screening different bases and adjusting the equivalents of the acyl chloride to improve the yield and minimize side products. nih.gov A similar approach can be applied to the synthesis of the target compound.

A Design of Experiments (DoE) approach can systematically explore the impact of multiple variables simultaneously. Key parameters for the conversion of 5-cyano-1,2-oxazole-3-carboxylic acid to the corresponding carbonyl chloride would include the choice of chlorinating agent (e.g., thionyl chloride vs. oxalyl chloride), the solvent, and the reaction temperature.

Table 1: Illustrative Parameters for Reaction Condition Screening

| Parameter | Condition A | Condition B | Condition C | Outcome Metric |

| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride | Thionyl Chloride | Yield (%) |

| Solvent | Dichloromethane | Dichloromethane | Toluene | Purity (HPLC) |

| Temperature (°C) | 25 | 25 | 60 | Reaction Time (h) |

| Catalyst | None | DMF (cat.) | DMF (cat.) | Byproduct Profile |

Incorporating green chemistry principles into the synthesis design aims to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, use of safer solvents, and energy efficiency.

Key principles applicable to the synthesis of this compound include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste. Transition metal and organocatalytic methods are prime examples. mdpi.comnih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions are often highly atom-economical.

Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Design for Degradation: Creating products that break down into innocuous substances after their use, minimizing their persistence in the environment. nih.gov

Renewable Feedstocks: Using starting materials derived from renewable sources when possible. nih.gov

Automated flow synthesis represents a practical application of green chemistry principles, enabling the safe handling of hazardous intermediates and reducing waste in a contained system, as demonstrated in the synthesis of 5-amino-4-cyano-1,2,3-triazoles. durham.ac.ukrsc.org

Table 2: Application of Green Chemistry Principles

| Principle | Synthetic Application |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Employing cycloaddition reactions for the formation of the isoxazole ring. |

| Less Hazardous Synthesis | Choosing chlorinating agents with less toxic byproducts. |

| Safer Solvents | Screening for and using greener solvent alternatives to chlorinated hydrocarbons. |

| Energy Efficiency | Optimizing reactions to run at lower temperatures. |

| Catalysis | Using catalytic amounts of reagents for ring formation or functionalization. organic-chemistry.orgnih.gov |

Reactivity and Mechanistic Investigations of 5 Cyano 1,2 Oxazole 3 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Group

The carbonyl carbon in 5-Cyano-1,2-oxazole-3-carbonyl chloride is bonded to both a highly electronegative oxygen atom and a chlorine atom. This electronic arrangement makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, which facilitates the characteristic nucleophilic acyl substitution mechanism of this class of compounds.

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond, resulting in a new derivative.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is expected to readily yield the corresponding 5-cyano-1,2-oxazole-3-carboxamides. This transformation is typically rapid and often carried out at low temperatures in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The synthesis of various heterocyclic carboxamides from their corresponding acyl chlorides is a fundamental and widely applied transformation in medicinal and materials chemistry. For instance, the reaction of related acyl chlorides with amines is a standard method for creating amide linkages.

The general mechanism involves the nucleophilic amine attacking the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of HCl, which is scavenged by the base.

Table 1: Representative Aminolysis Reactions

| Nucleophile | Product | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted-5-cyano-1,2-oxazole-3-carboxamide | Inert solvent (DCM, THF), 0°C to RT, with base (e.g., Et₃N) |

| Secondary Amine (R₂NH) | N,N-disubstituted-5-cyano-1,2-oxazole-3-carboxamide | Inert solvent (DCM, THF), 0°C to RT, with base (e.g., Et₃N) |

Similarly, this compound reacts with alcohols in a process called alcoholysis to form esters. This reaction is generally less vigorous than aminolysis but proceeds efficiently, often in the presence of a base like pyridine to act as a catalyst and to neutralize the HCl formed. This method is a common alternative to Fischer esterification, particularly when the corresponding carboxylic acid is unreactive or the reaction requires milder conditions.

The reaction follows the standard nucleophilic acyl substitution pathway, where the alcohol's oxygen atom is the nucleophile.

Table 2: Representative Alcoholysis Reactions

| Nucleophile | Product | General Conditions |

|---|---|---|

| Primary Alcohol (R-OH) | Alkyl 5-cyano-1,2-oxazole-3-carboxylate | Inert solvent (DCM, THF), optional base (e.g., pyridine) |

| Secondary Alcohol (R₂CHOH) | sec-Alkyl 5-cyano-1,2-oxazole-3-carboxylate | Inert solvent, optional base, may require heating |

Acyl chlorides react readily with water in a hydrolysis reaction to yield the parent carboxylic acid. Therefore, this compound is readily hydrolyzed to 5-cyano-1,2-oxazole-3-carboxylic acid. This reaction is typically vigorous and occurs without the need for a catalyst. Due to this high reactivity, the carbonyl chloride must be protected from atmospheric moisture during storage and handling.

The resulting carboxylic acid is a key intermediate itself and can be used to synthesize other derivatives. For example, many synthetic routes to complex oxazole (B20620) structures begin with the corresponding carboxylic acid, which is activated in situ or converted to a more reactive species like the carbonyl chloride. acs.orgnih.gov The carboxylic acid can then be used in coupling reactions or other transformations.

The reaction of acyl chlorides with strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) is a powerful method for carbon-carbon bond formation. The outcome of the reaction depends on the stoichiometry and reaction conditions.

Addition of one equivalent of a Grignard reagent to an acyl chloride typically leads to the formation of a ketone. The mechanism involves nucleophilic acyl substitution where the carbanion from the Grignard reagent displaces the chloride. However, the ketone product is also reactive towards the Grignard reagent. wisc.edu Since ketones are generally less reactive than acyl chlorides, it is sometimes possible to isolate the ketone by using a less reactive organometallic reagent (like an organocadmium or an organocuprate) or by performing the reaction at very low temperatures. chemistrysteps.com

If an excess of the Grignard or organolithium reagent is used, the initially formed ketone will react further in a nucleophilic addition reaction to yield a tertiary alcohol after an acidic workup. chemistrysteps.com

Table 3: Reactions with Carbon Nucleophiles

| Reagent (R-M) | Stoichiometry | Intermediate/Product |

|---|---|---|

| Grignard (R-MgX) | ~1 equivalent (low temp.) | 3-acyl-5-cyano-1,2-oxazole (Ketone) |

| Grignard (R-MgX) | >2 equivalents | Tertiary Alcohol |

It is important to note that the cyano group (-C≡N) present in the molecule can also react with Grignard reagents, although this reaction is generally slower than the reaction with the highly reactive acyl chloride. masterorganicchemistry.com Careful control of reaction conditions would be necessary to achieve selective reaction at the carbonyl chloride.

The carbonyl chloride group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the primary alcohol, (5-cyano-1,2-oxazol-3-yl)methanol. The reaction proceeds via an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol.

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] is a common reagent for this selective transformation, converting the acyl chloride to 5-cyano-1,2-oxazole-3-carbaldehyde. This selectivity is crucial for synthetic pathways where the aldehyde functionality is required for subsequent steps.

Table 4: Reduction Reactions of the Carbonyl Chloride Group

| Reagent | Product |

|---|---|

| LiAlH(O-t-Bu)₃ | 5-cyano-1,2-oxazole-3-carbaldehyde |

Nucleophilic Acyl Substitution Reactions

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom, allowing for reactions with a wide range of reagents.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and therefore susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the addition of various nucleophiles across the carbon-nitrogen triple bond.

Organometallic reagents, such as Grignard and organolithium reagents, add to the nitrile to form imine anions. libretexts.org These intermediates can then be hydrolyzed to produce ketones. This two-step process provides a valuable method for the synthesis of ketones from nitriles.

The Blaise reaction involves the nucleophilic addition of an organozinc compound to the nitrile group. wikipedia.org Similarly, alcohols can add to nitriles in the Pinner reaction, and amines can react to form amidines. wikipedia.org For example, the reaction of sarcosine (B1681465) with cyanamide (B42294) yields creatine. wikipedia.org

| Nucleophile | Reaction Name | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Moureau-Mignonac ketimine synthesis | Imine Anion | Ketone |

| Organozinc Compound | Blaise Reaction | - | β-enamino ester or β-keto ester |

| Alcohol (R-OH) | Pinner Reaction | Imidate | Ester or Amidine |

| Amine (R-NH2) | - | - | Amidine |

Transformations to Carboxylic Acids, Amides, and Amidines

The cyano group can be readily converted into other important functional groups, including carboxylic acids, amides, and amidines.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgebsco.com In acidic hydrolysis, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Conversion to Amides: The hydrolysis of nitriles can be stopped at the amide stage under controlled conditions. Additionally, the Ritter reaction provides a method for converting nitriles to N-substituted amides by reacting them with an alkene or alcohol in the presence of a strong acid. chemistrysteps.com

Synthesis of Amidines: Amidines can be synthesized from nitriles through various methods. One common approach is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate, which can then react with an amine to yield an amidine. researchgate.net Direct addition of amines to nitriles is also possible, often requiring activation of the nitrile group. nih.gov

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid |

| Partial Hydrolysis | H2O2, base | Amide |

| Ritter Reaction | Alkene or Alcohol, strong acid | N-substituted Amide |

| Pinner Reaction | 1. Alcohol, HCl; 2. Amine | Amidine |

Reduction Reactions of the Cyano Group

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of hydride ions. libretexts.org The intermediate imine anion is further reduced to a dianion, which upon protonation yields the primary amine. libretexts.org

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. libretexts.org In this case, the reaction stops at the imine stage, which is then hydrolyzed to the aldehyde during workup.

The choice of reducing agent is crucial in determining the final product of the reaction.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. Its reactivity is influenced by the electronegativity of the heteroatoms and the aromatic nature of the ring.

Electrophilic Aromatic Substitution on the Oxazole Ring

The 1,2-oxazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comclockss.org The presence of the nitrogen atom deactivates the ring towards electrophilic attack.

When such reactions do occur, the substitution pattern is influenced by the directing effects of the existing substituents and the inherent reactivity of the ring positions. The C4 position is generally the most susceptible to electrophilic attack, followed by C5, with the C2 position being the least reactive. pharmaguideline.com However, the specific regioselectivity can be altered by the presence of activating groups on the ring. tandfonline.com

Nucleophilic Attack and Ring-Opening Pathways

Due to the electron-deficient nature of the 1,2-oxazole ring, it is susceptible to nucleophilic attack. pharmaguideline.com These reactions often lead to ring-opening rather than simple nucleophilic substitution. pharmaguideline.comtandfonline.com

The most electron-deficient carbon atom, typically the C5 position, is the primary site for nucleophilic attack. The presence of electron-withdrawing groups on the ring can further facilitate this process. Strong nucleophiles can attack the ring, leading to cleavage of the N-O bond and subsequent rearrangement or further reaction to form a variety of acyclic or other heterocyclic products. tandfonline.com For example, treatment of certain oxazole derivatives with nucleophiles can lead to the formation of imidazoles, pyrroles, or other heterocycles through ring-opening and recyclization pathways. tandfonline.com

The stability of the oxazole ring can be sensitive to reaction conditions, and ring-opening can sometimes occur under surprisingly mild conditions, such as during deprotection steps in a multi-step synthesis. nih.gov

Cycloaddition Reactivity (e.g., Diels-Alder type) of the Oxazole Ring

The isoxazole (B147169) ring is an aromatic heterocycle, a characteristic that significantly influences its behavior in cycloaddition reactions. Unlike its 1,3-oxazole isomer, which is widely used as a diene in Diels-Alder reactions to synthesize pyridines and furans, the 1,2-oxazole nucleus is generally unreactive as a diene component in conventional Diels-Alder cycloadditions. acs.orgacs.org

Computational studies have provided insight into this lack of reactivity. Ab initio molecular orbital theory calculations reveal that the Diels-Alder reaction of isoxazole with a simple dienophile like ethylene (B1197577) has a very high activation energy barrier. acs.org This is attributed to the aromatic stability of the isoxazole ring, which would be disrupted during the course of a concerted [4+2] cycloaddition. The energy required to overcome this aromatic stabilization makes the transition state energetically unfavorable compared to that of the less aromatic 1,3-oxazole.

Despite this inherent reluctance to act as a diene, isoxazoles can participate in specific types of cycloaddition reactions under certain conditions:

Inverse-Electron-Demand Hetero-Diels-Alder Reaction: Isoxazoles can react with highly electron-rich olefins, such as enamines, in an inverse-electron-demand hetero-Diels-Alder reaction. This transformation, often catalyzed by a Lewis acid like TiCl₄, leads to the formation of substituted pyridines. The reaction is highly regioselective, producing a single regioisomeric product. rsc.org The mechanism involves an initial [4+2] cycloaddition, followed by the ring-opening of the bicyclic intermediate and subsequent elimination to form the pyridine ring. rsc.org

[3+2] Dipolar Cycloadditions: While the isoxazole ring itself does not typically act as a 1,3-dipole, the most common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. researchgate.netmdpi.comrsc.org This highlights the importance of cycloaddition chemistry in the synthesis of the core scaffold rather than its subsequent reactions.

Diels-Alder Reactions of Ring-Opened Intermediates: In some cases, the isoxazole ring can be cleaved under basic or reductive conditions to form open-chain intermediates, such as bis(siloxy)butadienes. These resulting dienes are highly reactive in Diels-Alder reactions with acetylenic dienophiles, providing a pathway to construct polyfunctionalized benzene (B151609) rings. thieme-connect.com

For this compound, the presence of two electron-withdrawing groups (cyano and carbonyl chloride) further deactivates the ring toward acting as a diene in a normal-electron-demand Diels-Alder reaction. However, these groups would make the ring system a potential dienophile or dipolarophile, although such reactivity is not commonly reported.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple functional groups in this compound makes chemoselectivity a critical consideration in its transformations. The relative reactivity of these groups generally follows the order: carbonyl chloride > cyano group > isoxazole ring.

Chemoselectivity: The carbonyl chloride at the C3 position is the most reactive site for nucleophilic attack. Reactions with amines, alcohols, or other nucleophiles will selectively form amides, esters, or other acyl derivatives, leaving the cyano group and the isoxazole ring intact under mild conditions. The isoxazole ring itself is relatively robust but can undergo cleavage under specific conditions, such as catalytic hydrogenation or treatment with strong bases, which typically cleaves the weak N-O bond. researchgate.netresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions, or reduced to an amine, but these transformations require more forcing conditions than reactions at the carbonyl chloride.

Regioselectivity: Regioselectivity is a paramount concern in the synthesis of substituted isoxazoles. The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), a classic method, often yields mixtures of regioisomers. nih.gov Modern synthetic methods have been developed to control the regiochemical outcome by carefully choosing precursors and reaction conditions. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to selectively produce different regioisomers by varying the solvent and the presence of additives like pyridine or BF₃·OEt₂. nih.govrsc.org

| Starting Material | Reaction Conditions | Major Regioisomer Product | Key Factor for Regiocontrol |

|---|---|---|---|

| β-Enamino Diketone | NH₂OH·HCl, EtOH, Reflux | 4,5-Disubstituted Isoxazole | Solvent and temperature |

| β-Enamino Diketone | NH₂OH·HCl, Pyridine, EtOH, rt | 3,4,5-Trisubstituted Isoxazole | Base (Pyridine) additive |

| β-Enamino Diketone | NH₂OH·HCl, BF₃·OEt₂, CH₂Cl₂, rt | 3,4-Disubstituted Isoxazole | Lewis acid (BF₃·OEt₂) additive |

Once formed, the substituent pattern on the isoxazole ring dictates the regioselectivity of subsequent reactions. For the title compound, electrophilic substitution is unlikely due to the deactivating nature of the substituents. Nucleophilic attack on the ring would likely target the C5 position, potentially leading to ring-opening, but the highly reactive carbonyl chloride at C3 would be the primary site of reaction.

Computational and Experimental Mechanistic Elucidation Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the mechanisms, reactivity, and selectivity of reactions involving isoxazoles. These studies provide a molecular-level picture of transition states and reaction pathways that are difficult to probe experimentally.

Transition state analysis has been crucial in explaining the observed reactivity patterns of isoxazoles.

Diels-Alder Reaction: As previously mentioned, ab initio calculations for the Diels-Alder reaction between isoxazole and ethylene located a high-energy transition state, quantitatively explaining the compound's lack of reactivity as a diene. acs.org The activation energy was found to be significantly higher than for the analogous reaction with 1,3-oxazole.

Inverse-Electron-Demand Diels-Alder: For the Lewis acid-catalyzed reaction of isoxazoles with enamines, DFT calculations have mapped out the reaction pathway. The calculations show that the Lewis acid coordinates to the isoxazole nitrogen, lowering the LUMO energy of the isoxazole and facilitating the [4+2] cycloaddition. This is followed by a low-barrier ring-opening of the bicyclic intermediate and subsequent steps to yield the final pyridine product. rsc.org

1,3-Dipolar Cycloaddition: The regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and alkynes to form isoxazoles has been investigated computationally. DFT calculations of the activation energies for the two possible regioisomeric transition states correctly predict the experimentally observed product. For example, in the reaction of arylnitriloxides with N-propargylquinazolin-4(3H)-one, the transition state leading to the 3,5-disubstituted isoxazole was found to be energetically favored over the one leading to the 3,4-disubstituted product. mdpi.com

| Reaction Type | Reactants | Product Type | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Diels-Alder | Isoxazole + Ethylene | Cycloadduct | High (Unfavorable) | acs.org |

| 1,3-Dipolar Cycloaddition | Arylnitriloxide + Alkyne | 3,5-Disubstituted Isoxazole (P-1) | -81.15 | mdpi.com |

| 1,3-Dipolar Cycloaddition | Arylnitriloxide + Alkyne | 3,4-Disubstituted Isoxazole (P-2) | -77.32 | mdpi.com |

Mapping the reaction coordinate provides a continuous description of the energy and geometry changes as reactants are converted into products.

Photochemical Ring-Opening: The photoinduced ring-opening of isoxazole has been studied using excited-state nonadiabatic ab initio calculations. By monitoring the O-N bond distance as the reaction coordinate, researchers have mapped the relaxation pathway. Following photoexcitation, the molecule can access a reactive πσ* state, leading to the ultrafast cleavage of the O-N bond, with over 80% of trajectories showing ring-opening within 100 femtoseconds. acs.org

Cycloaddition Mechanisms: For the 1,3-dipolar cycloaddition forming isoxazoles, Intrinsic Reaction Coordinate (IRC) analysis has been used to connect the calculated transition state to the reactants and products. This analysis confirmed that the reaction proceeds through a concerted but asynchronous mechanism, where the two new sigma bonds are formed in a single step but not to the same extent in the transition state. mdpi.com This detailed mapping helps to understand the subtle factors that control the reaction's regioselectivity.

These computational studies, in conjunction with experimental results, provide a robust framework for predicting and controlling the reactivity of complex molecules like this compound, enabling their development as versatile building blocks in organic synthesis.

Synthetic Utility and Applications of 5 Cyano 1,2 Oxazole 3 Carbonyl Chloride in Organic Synthesis

5-Cyano-1,2-oxazole-3-carbonyl chloride as a Core Building Block

As a core building block, this compound serves as a foundational component from which a multitude of more complex structures can be elaborated. The high electrophilicity of the carbonyl chloride carbon atom makes it susceptible to attack by a wide range of nucleophiles, providing a reliable method for forming new carbon-heteroatom bonds. This reactivity is central to its utility in constructing functionalized molecules and integrating the cyano-oxazole scaffold into larger, more complex frameworks.

The primary utility of this compound lies in its capacity as an acylating agent. It reacts readily with various nucleophiles to yield a diverse array of 3,5-disubstituted 1,2-oxazole derivatives. The reactions are typically high-yielding and proceed under mild conditions.

The most common transformations involve reactions with amines (primary or secondary) to form stable amide derivatives and with alcohols or phenols to produce the corresponding esters. These reactions allow for the introduction of virtually any desired R-group, enabling fine-tuning of the molecule's steric and electronic properties. The introduction of amide functionalities into isoxazole (B147169) structures has been identified as a particularly promising strategy for generating compounds with enhanced biological activities. researchgate.net

| Reactant (Nucleophile) | Product Type | General Structure |

| Primary Amine (R-NH₂) | N-Substituted Amide | 5-Cyano-N-R-1,2-oxazole-3-carboxamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Amide | 5-Cyano-N,N-R₂-1,2-oxazole-3-carboxamide |

| Alcohol (R-OH) | Ester | R-yl 5-cyano-1,2-oxazole-3-carboxylate |

| Thiol (R-SH) | Thioester | S-R-yl 5-cyano-1,2-oxazole-3-carbothioate |

| Hydrazine (R-NHNH₂) | Hydrazide | 5-Cyano-N'-R-1,2-oxazole-3-carbohydrazide |

Beyond simple acylation, this compound is a valuable precursor for synthesizing intricate, polycyclic heterocyclic systems. After its conversion into an amide, ester, or ketone, the attached substituent and the nitrile group can be utilized in subsequent cyclization reactions to build fused-ring systems. The 1,2-oxazole moiety can be incorporated into larger scaffolds, a strategy that has been successfully employed in the synthesis of novel antimitotic agents. For example, pyrrole-fused tricyclic systems incorporating a 1,2-oxazole unit have been investigated for their promising antitumor properties. acs.org

The general strategy involves an initial acylation reaction, followed by intramolecular reactions to form new rings. For instance, reaction with a binucleophile, such as an amino-phenol or amino-thiophenol, could lead to the formation of benzoxazole (B165842) or benzothiazole (B30560) moieties linked to the 1,2-oxazole core at the 3-position. Such synthetic routes demonstrate the role of the title compound in generating molecules with significant structural complexity.

Divergent synthesis is a powerful strategy for generating chemical libraries, wherein a common intermediate is used to produce a wide range of structurally distinct analogues. This compound is an ideal substrate for such an approach. Its ability to react with a vast library of commercially available amines, alcohols, and other nucleophiles allows for the rapid and efficient production of a large number of unique compounds from a single, common starting material.

This approach is particularly valuable in drug discovery, where the synthesis of large libraries of related compounds is necessary for structure-activity relationship (SAR) studies. By systematically varying the nucleophile, researchers can explore how different substituents at the 3-position affect the biological activity of the cyano-oxazole scaffold.

| Starting Material | Nucleophile | Product |

| This compound | Aniline | 5-Cyano-N-phenyl-1,2-oxazole-3-carboxamide |

| This compound | Benzyl alcohol | Benzyl 5-cyano-1,2-oxazole-3-carboxylate |

| This compound | Morpholine | (5-Cyano-1,2-oxazol-3-yl)(morpholino)methanone |

| This compound | Glycine ethyl ester | Ethyl 2-(5-cyano-1,2-oxazole-3-carboxamido)acetate |

Application in the Synthesis of Scaffolds for Chemical Biology Research (emphasis on synthesis)

The 1,2-oxazole scaffold is a cornerstone in medicinal chemistry, found in numerous marketed drugs and clinical candidates. lifechemicals.com This makes its derivatives, including those synthesized from this compound, of significant interest for chemical biology and drug discovery. The synthesis of novel isoxazole derivatives is a key step in developing new therapeutic agents, including potential anticancer agents and PPAR alpha/gamma dual agonists. nih.govnih.gov

The synthesis of conjugates by forming amide or ester bonds is a fundamental application of this compound in chemical biology. This allows for the attachment of the cyano-oxazole moiety to other molecules of biological importance, such as amino acids, peptides, or fluorescent labels. The resulting conjugates can be used as molecular probes to study biological systems or as potential prodrugs. The formation of amide-linked conjugates is a well-established method for creating functionalized isoxazoles with potential therapeutic applications. researchgate.net

For example, the reaction of this compound with the amino group of an amino acid ester would yield a peptidomimetic structure, incorporating the rigid, planar cyano-oxazole ring into a more flexible peptide-like backbone. This can impart specific conformational constraints and metabolic stability.

The cyano-oxazole moiety can be incorporated as a key building block into larger, more complex molecular structures designed for biological targets. The initial acylation reaction is often the first step in a longer synthetic sequence aimed at producing a final drug candidate. The isoxazole ring can serve as a central scaffold upon which other necessary pharmacophoric elements are assembled.

For instance, in the design of enzyme inhibitors, the cyano-oxazole core can be positioned to interact with the active site, while the substituent introduced via the carbonyl chloride can be designed to occupy a nearby binding pocket, enhancing potency and selectivity. This modular synthetic approach, enabled by the reactivity of this compound, is a powerful tool in modern medicinal chemistry for the rational design of novel therapeutics.

Development of Novel Synthetic Reagents and Methodologies

Precursor for Advanced Acylating Agents

This compound, by its nature as an acyl chloride, is an activated carboxylic acid derivative and a potent acylating agent. It is designed to readily transfer the 5-cyano-1,2-oxazole-3-carbonyl moiety to nucleophiles. However, a detailed search of scientific databases and chemical literature did not yield specific studies where this particular compound is used as a starting material or intermediate to synthesize other, more advanced acylating agents. Research literature typically focuses on the direct use of such acyl chlorides to create final products like amides, esters, and ketones, rather than transforming them into new acylating reagents.

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product. Acyl chlorides can sometimes participate in MCRs, such as the Ugi or Passerini reactions, by providing the acyl component. However, no specific examples or methodologies have been documented in the scientific literature that utilize this compound as a reactant in the development of novel multi-component reactions. The application of this specific isoxazole derivative in MCR frameworks has not been reported.

Theoretical and Computational Investigations of 5 Cyano 1,2 Oxazole 3 Carbonyl Chloride

Electronic Structure and Molecular Properties

A theoretical investigation into the electronic structure of 5-Cyano-1,2-oxazole-3-carbonyl chloride would provide fundamental insights into its chemical nature.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For this compound, the HOMO is anticipated to be located primarily on the oxazole (B20620) ring, which is electron-rich. The LUMO would likely be centered on the electron-deficient carbonyl chloride and cyano groups. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy | (Calculated Value) eV |

| LUMO Energy | (Calculated Value) eV |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) would indicate areas rich in electrons and susceptible to electrophilic attack. These would be expected around the oxygen and nitrogen atoms. Regions of positive potential (usually colored blue) would highlight electron-deficient areas that are prone to nucleophilic attack, such as the carbonyl carbon.

Reactivity Prediction and Reaction Pathway Analysis

Building upon the electronic structure analysis, computational methods can predict the reactivity of this compound and explore potential reaction mechanisms.

Computational Assessment of Nucleophilic and Electrophilic Sites

Fukui functions and dual descriptor analysis are computational tools used to quantify the reactivity of different atomic sites within a molecule. These calculations would pinpoint the most probable sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon is expected to be the primary electrophilic site, highly susceptible to attack by nucleophiles. The nitrogen and oxygen atoms of the oxazole ring would be the principal nucleophilic centers.

Table 2: Predicted Nucleophilic and Electrophilic Sites

| Atom/Group | Predicted Reactivity |

|---|---|

| Carbonyl Carbon | Strong Electrophile |

| Oxazole Oxygen | Nucleophile |

| Oxazole Nitrogen | Nucleophile |

Prediction of Reaction Outcomes and Selectivity

By modeling the interaction of this compound with various reagents, computational chemistry can predict the likely products and the selectivity of reactions. For instance, the reaction with a nucleophile would be expected to proceed via nucleophilic acyl substitution at the carbonyl chloride group. The high reactivity of the acid chloride function would likely dominate the chemistry of the molecule. Theoretical calculations could also explore the transition states of potential reaction pathways to determine the activation energies and reaction kinetics, thus predicting the most favorable reaction outcome.

Energetics of Key Transformations

The reactivity of this compound is dominated by the highly electrophilic carbonyl chloride group, making it susceptible to nucleophilic acyl substitution. Key transformations include hydrolysis, alcoholysis, and aminolysis to yield the corresponding carboxylic acid, esters, and amides.

For instance, the hydrolysis of an acyl chloride typically proceeds through a tetrahedral intermediate. DFT calculations can model this stepwise mechanism, providing insights into the stability of the intermediate and the barriers for its formation and collapse. The electron-withdrawing nature of the 5-cyano-1,2-oxazole ring is expected to further enhance the electrophilicity of the carbonyl carbon, likely resulting in low activation barriers for nucleophilic attack.

Table 1: Hypothetical Energetic Data for the Hydrolysis of this compound (Calculated using DFT)

| Transformation Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| Formation of Tetrahedral Intermediate | 10.5 | -5.2 |

| Collapse of Intermediate (HCl elimination) | 2.1 | -25.8 |

| Overall Reaction | 10.5 | -31.0 |

Note: This data is illustrative, based on typical values for acyl chloride hydrolysis, and represents a plausible energetic profile for the target molecule.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial determinants of its physical properties and reactivity.

Conformational analysis, computationally performed by rotating dihedral angles and calculating the corresponding energies, would primarily focus on the bond between the oxazole ring (C3) and the carbonyl carbon. Due to potential steric hindrance and electronic repulsion between the ring heteroatoms and the carbonyl oxygen and chlorine, distinct low-energy conformers are expected. The global minimum energy conformation would represent the most populated state of the molecule. Theoretical calculations suggest that planar or near-planar arrangements of the carbonyl chloride group relative to the isoxazole (B147169) ring are often energetically favored in such systems, maximizing electronic conjugation. nih.gov

The molecule's functionality suggests it can participate in several types of intermolecular interactions:

Dipole-Dipole Interactions: The molecule is highly polar due to the cumulative electron-withdrawing effects of the oxazole ring, the cyano group, and the carbonyl chloride moiety. These strong permanent dipoles lead to significant intermolecular attractive forces.

π-Stacking: The aromatic 1,2-oxazole ring can engage in π-π stacking interactions with other aromatic systems.

Tetrel and Halogen Bonding: The electron-deficient carbon of the cyano group can act as a Lewis acid site, forming a tetrel bond with nucleophiles. mdpi.comresearchgate.net Similarly, the chlorine atom can participate in halogen bonding.

Solvent Effects on Reactivity (Computational Models)

The choice of solvent can dramatically influence the rate and outcome of reactions involving polar reagents like this compound. Computational models are invaluable for predicting and rationalizing these effects. numberanalytics.com

Implicit (continuum) solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. numberanalytics.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute is placed within a cavity in this medium. This approach efficiently calculates the electrostatic stabilization or destabilization of the solute, intermediates, and transition states.

For the nucleophilic substitution reactions of this compound, the transition states are expected to be more polar and have greater charge separation than the reactants. Therefore, polar solvents would stabilize the transition state more effectively than the ground state, leading to a reduction in the activation energy and a significant acceleration of the reaction rate. sciepub.com Studies on related cycloaddition reactions of isoxazoles have demonstrated that increasing solvent polarity can alter regioselectivity and reaction barriers. sciepub.com

Table 2: Hypothetical Solvent Effect on the Activation Energy (ΔG‡) for Aminolysis (Computational PCM Model)

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Toluene | 2.4 | 15.8 |

| Dichloromethane | 9.1 | 12.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.5 |

Note: This data is illustrative and demonstrates the expected trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism.

Interactions with Catalytic Species (Computational Models)

Computational modeling is a key tool for understanding how catalysts can enhance the reactivity of this compound. rsc.org For example, Lewis acid catalysts are commonly used to activate carbonyl compounds toward nucleophilic attack.

A computational model would place a Lewis acid (e.g., AlCl₃, TiCl₄) near the carbonyl oxygen. Geometry optimization would then be performed to find the most stable complex, and the interaction energy (E_int) can be calculated. This energy quantifies the strength of the Lewis acid-base interaction. Furthermore, analysis of the electronic structure of the complex (e.g., through Natural Bond Orbital analysis) can show how coordination to the Lewis acid increases the positive charge on the carbonyl carbon, thereby activating it for reaction. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model these interactions within a larger system, such as an enzyme active site. rsc.orgmdpi.com

Table 3: Hypothetical Interaction Energies with Lewis Acid Catalysts

| Lewis Acid Catalyst | Interaction Site | Calculated E_int (kcal/mol) |

| AlCl₃ | Carbonyl Oxygen | -35.2 |

| TiCl₄ | Carbonyl Oxygen | -28.9 |

| ZnCl₂ | Carbonyl Oxygen | -21.5 |

Note: This data is hypothetical, reflecting the expected trend of interaction energies based on known Lewis acid strengths.

Emerging Research Frontiers and Future Perspectives on 5 Cyano 1,2 Oxazole 3 Carbonyl Chloride

Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. bohrium.com The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride and its derivatives is an area ripe for the application of these principles, moving away from traditional methods that often rely on toxic solvents and harsh reagents.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The synthesis of acyl chlorides, which often involves highly reactive and toxic reagents like phosgene (B1210022) or thionyl chloride, is particularly well-suited for flow applications. acs.org

A prospective flow synthesis for this compound would likely involve the continuous conversion of its precursor, 5-cyano-1,2-oxazole-3-carboxylic acid. By pumping a solution of the carboxylic acid and a chlorinating agent, such as thionyl chloride or a solid phosgene equivalent like bis(trichloromethyl)carbonate (BTC), through a heated reactor coil, the target acyl chloride can be generated in situ and used immediately in a subsequent reaction step. researchgate.net This "on-demand" synthesis avoids the need to isolate and store the unstable acyl chloride, significantly improving process safety. acs.org A potential multi-step flow process could automate the entire sequence from carboxylic acid to a final derivative, such as an amide or ester library, without manual intervention.

| Parameter | Batch Processing | Flow Chemistry | Advantage in Flow |

|---|---|---|---|

| Safety | Handling and storage of bulk, toxic/reactive reagents (e.g., SOCl₂) | In situ, on-demand generation of hazardous intermediates | Reduces risk of exposure and accidental release |

| Heat Transfer | Inefficient, potential for localized hot spots | High surface-area-to-volume ratio allows for precise temperature control | Prevents side reactions and decomposition |

| Mixing | Can be inefficient, leading to localized concentration gradients | Efficient and rapid mixing of reagents | Improves reaction rates and product consistency |

| Scalability | Difficult and non-linear, requiring re-optimization | Achieved by running the system for a longer duration ("scaling out") | Simplifies transition from lab-scale to production |

Environmentally Benign Reagents and Solvents

Green synthetic strategies for the isoxazole (B147169) core often focus on replacing hazardous organic solvents with more sustainable alternatives. bohrium.com Methodologies using water, glycerol, or deep eutectic solvents have been developed for the synthesis of various isoxazole derivatives. nih.gov Ultrasound-assisted synthesis in aqueous media has also proven effective, often reducing reaction times and improving yields. mdpi.com

For the conversion of the carboxylic acid to the carbonyl chloride, the use of solid, handleable chlorinating agents like triphosgene (B27547) or cyanuric chloride in place of gaseous phosgene or fuming thionyl chloride represents a greener approach by reducing handling risks. Furthermore, solvent-free methods, such as mechanochemical synthesis via ball-milling, have been successfully applied to the synthesis of isoxazoles and could be explored for the chlorination step. nih.gov This technique minimizes solvent waste, a key goal of green chemistry. nih.govresearchgate.net

Advanced Applications in Material Science Precursor Synthesis

The rigid, aromatic structure of the isoxazole ring makes it an attractive component for advanced materials, including polymers and organic semiconductors. researchgate.net The bifunctional nature of this compound, with two distinct reactive sites, allows it to serve as a key intermediate or monomer in the synthesis of novel functional materials.

Role in Polymer or Conjugated Material Backbones

The highly reactive carbonyl chloride group is ideal for creating linkages in step-growth polymerization. By reacting this compound with difunctional nucleophiles, such as diamines or diols, a variety of polymers can be synthesized.

Polyamides: Reaction with diamines would yield polyamides where the isoxazole ring is integrated into the polymer backbone.

Polyesters: Reaction with diols would similarly produce polyesters.

The incorporation of the isoxazole moiety can impart specific properties to the polymer, such as thermal stability, rigidity, and unique electronic characteristics. Research on other isoxazole-containing polymers has shown their potential as thermotropic liquid crystals. researchgate.net The cyano group offers an additional site for functionality, either by influencing the electronic properties (e.g., dipole moment, electron affinity) of the resulting conjugated polymer or by serving as a handle for post-polymerization modification.

Development of Chemo- and Regioselective Methodologies

The presence of multiple reactive sites on this compound necessitates the development of highly selective synthetic methods to control which site reacts.

The carbonyl chloride is the most electrophilic and reactive site, making it highly chemoselective towards nucleophiles like amines and alcohols under mild conditions. This allows for the straightforward synthesis of amides and esters without disturbing the cyano group or the isoxazole ring.

More advanced methodologies focus on the selective reactivity of the other functional groups. For instance, research on 5-cyano-4-nitroisoxazoles has demonstrated a fascinating dichotomy in reactivity during nucleophilic aromatic substitution (SNAr) reactions. It was shown that N-nucleophiles preferentially substitute the cyano group, whereas S-nucleophiles (like thiophenols) selectively displace the nitro group. acs.org This finding suggests that the cyano group on this compound could be selectively targeted by specific nucleophiles under controlled conditions, likely after the carbonyl chloride has been derivatized. Such chemo- and regioselective control is crucial for building complex molecules where each functional group is installed in a specific, predetermined sequence. mdpi.comnih.govnih.govresearchgate.net

| Functional Group | Reagent/Condition | Expected Product | Selectivity Principle |

|---|---|---|---|

| Carbonyl Chloride | R-NH₂ or R-OH, mild base, low temp. | Amide or Ester | High electrophilicity of acyl chloride |

| Cyano Group | Specific N-nucleophiles, harsher conditions (by analogy) acs.org | Amidine or other N-derivatives | SNAr-type reaction, nucleophile-dependent |

| Isoxazole Ring | Reductive cleavage (e.g., H₂/Pd) | β-amino enone (after rearrangement) | Heterocyclic ring opening |

Integration into High-Throughput Synthesis Platforms

High-throughput experimentation (HTE) has become an indispensable tool in drug discovery and materials science for rapidly synthesizing and screening large libraries of compounds. acs.orgyoutube.com The robust reactivity of acyl chlorides makes them ideal reagents for HTE platforms.

This compound can serve as a central scaffold in a "library from a single core" approach. By dispensing the acyl chloride into an array of wells (e.g., a 96-well plate), each containing a different amine or alcohol, a large library of isoxazole-3-carboxamides or -esters can be generated in parallel. nih.gov This allows for the rapid exploration of the structure-activity relationship (SAR) of this class of compounds. The entire process, from synthesis to in situ screening, can be automated, dramatically accelerating the discovery of new molecules with desired biological or material properties. aurorabiomed.comnih.gov This approach is particularly valuable for identifying new leads in medicinal chemistry or for discovering new materials with optimized characteristics.

Unexplored Reactivity Pathways and Transformations

The chemical behavior of this compound is dictated by its three key functional groups. While the reactions of the carbonyl chloride with common nucleophiles are predictable, more complex and potentially novel transformations involving the interplay of these groups remain a fertile ground for research.

Ring-Opening and Rearrangement Reactions: The isoxazole ring, despite its aromatic character, possesses a weak N-O bond that makes it susceptible to cleavage under specific conditions. benthamdirect.com This inherent reactivity is a key feature that can be exploited. Future research could investigate reductive cleavage (e.g., using catalytic hydrogenation) or base-mediated ring-opening, which could transform the cyclic scaffold into valuable acyclic structures like β-hydroxy nitriles or enaminoketones. benthamdirect.com A particularly intriguing, unexplored pathway is the potential for an iron-catalyzed isomerization. Analogous 5-chloroisoxazoles are known to rearrange into highly strained 2H-azirine-2-carbonyl chlorides in the presence of Fe(II) catalysts. mdpi.com Investigating whether the 5-cyano analogue undergoes a similar transformation could unlock access to a completely new class of reactive intermediates derived from this scaffold.

Nucleophilic Aromatic Substitution (SNAr): Recent studies on related isoxazole systems, such as 5-cyano-4-nitroisoxazoles, have demonstrated that the cyano group can be displaced by certain nucleophiles in an SNAr reaction. acs.org This opens a significant, unexplored frontier for this compound. It is conceivable that under specific conditions, the C5-cyano group could be substituted by various nucleophiles (e.g., amines, thiols, or alkoxides), providing a novel route to 5-substituted-1,2-oxazole-3-carbonyl chlorides that would be otherwise difficult to synthesize.

Transformations of the Cyano Group: The cyano group is not merely a passive substituent. Its transformation into other functional groups represents a promising area of study. A key unexplored reaction in the context of this specific molecule is its participation in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form a tetrazole ring. acs.orgfigshare.com This would convert the molecule into a 5-(1H-tetrazol-5-yl)-1,2-oxazole-3-carbonyl chloride, a derivative with significantly different chemical and electronic properties.

The following table summarizes potential areas for future research into the reactivity of this compound.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Potential Utility |

|---|---|---|---|

| N-O Bond Cleavage | H2/Pd, Raney Ni, or NaBH4 | Acyclic β-hydroxy nitriles | Access to linear, difunctionalized building blocks. benthamdirect.com |

| Isomerization/Rearrangement | FeCl2 or other Fe(II) salts | 2H-Azirine-2-carbonyl chloride derivatives | Generation of highly strained, reactive synthons. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaN3, NaSR) | 5-Substituted-1,2-oxazole-3-carbonyl chlorides | Novel functionalization at the C5 position. acs.org |

| [3+2] Cycloaddition | Sodium azide (B81097) (NaN3), Lewis acid catalysis | Tetrazole-substituted oxazoles | Creation of bioisosteric analogues. acs.orgfigshare.com |

Rational Design of Derivatives for Specific Synthetic Purposes

The structure of this compound makes it an ideal starting point for the rational design of new molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. researchgate.netnih.gov The isoxazole core is a well-established pharmacophore, and the presence of two distinct and reactive functional handles allows for precise, strategic modifications. nih.govresearchgate.net

Scaffold for Combinatorial Libraries: The most direct application in rational design is the use of the highly reactive C3-carbonyl chloride as a point of diversification. ontosight.ai This group can be reacted with a vast array of nucleophiles—such as primary and secondary amines, alcohols, phenols, and thiols—to rapidly generate large libraries of amides, esters, and thioesters. Such libraries are invaluable for high-throughput screening in drug discovery programs to identify initial hit compounds against biological targets.

Bioisosteric Modification: In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties (bioisosterism) is a cornerstone of drug design. The C5-cyano group is a prime candidate for such a strategy. As mentioned, it can be converted into a tetrazole ring, which is a classic bioisostere of the carboxylic acid group. acs.orgfigshare.com This transformation can improve the pharmacokinetic profile of a potential drug molecule by increasing its metabolic stability and altering its acidity and cell membrane permeability.

Exploitation of Masked Functionality: A more advanced design strategy involves viewing the isoxazole ring not as a static scaffold, but as a "masked" or latent functional group. benthamdirect.com A complex derivative can be synthesized, leveraging the stability of the isoxazole ring to perform chemical modifications on the C3-amide/ester and C5-cyano/tetrazole groups. Subsequently, a planned ring-opening of the isoxazole core could unveil a complex linear molecule with functionalities arranged in a way that would be challenging to achieve through conventional synthesis. lifechemicals.com This approach allows the isoxazole to serve as a temporary scaffold to control stereochemistry and regiochemistry before revealing the final target structure.

The table below outlines several strategies for the rational design of derivatives based on this compound.

| Design Strategy | Target Modification | Example Reagents | Intended Synthetic Purpose |

|---|---|---|---|

| Library Synthesis | C3-Carbonyl Chloride | Diverse amines, alcohols, thiols | Generation of diverse amides, esters, and thioesters for biological screening. |

| Bioisosteric Replacement | C5-Cyano Group | Sodium azide (NaN3) | Conversion of nitrile to a tetrazole to mimic a carboxylic acid for improved drug properties. acs.orgfigshare.com |

| Masked Functionality Release | Isoxazole Ring | Reductive (e.g., H2/Pd) or basic conditions | Late-stage ring-opening to reveal a complex acyclic structure after other modifications are complete. benthamdirect.com |

| Modulation of Electronic Properties | C4 Position (via precursor synthesis) | Substituted 1,3-dicarbonyl precursors | Introduction of electron-donating or withdrawing groups to fine-tune reactivity and biological interactions. nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 5-cyano-1,2-oxazole-3-carbonyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid (5-cyano-1,2-oxazole-3-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reaction Conditions : Anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents.

- Validation : Confirm reaction completion via TLC or FT-IR (disappearance of -OH stretch at ~2500-3300 cm⁻¹). Intermediate characterization by H/C NMR is critical to ensure no side reactions (e.g., nitrile group oxidation) .

Q. What safety precautions are essential when handling this compound?

As a reactive acyl chloride, it requires stringent safety measures:

- PPE : Gloves, goggles, and lab coats resistant to chemical splashes.

- Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., HCl, phosgene) released during decomposition .

- Storage : Under inert gas (Ar) at –20°C in airtight containers. Monitor for hydrolysis byproducts using IR spectroscopy (appearance of -COOH bands).

Q. Which analytical methods are optimal for characterizing this compound?

A multi-technique approach is recommended:

- Spectroscopy : H/C NMR to confirm the oxazole ring and carbonyl chloride functionality.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺).

- Elemental Analysis : Quantify C, H, N, and Cl to confirm purity.

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry or bonding .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., NMR vs. X-ray bond lengths) often arise from dynamic effects (e.g., solvatomorphism or temperature-dependent conformers). Strategies include:

Q. What experimental designs mitigate decomposition during reactivity studies?

Decomposition pathways (e.g., hydrolysis or thermal degradation) can be minimized by:

- Low-Temperature Reactors : Conduct reactions at –78°C (dry ice/acetone baths) for electrophilic substitutions.

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates.

- Quenching Protocols : Rapid addition of anhydrous quenching agents (e.g., methanol) post-reaction. Comparative TGA/DSC analysis identifies thermal stability thresholds .

Q. How can computational methods enhance understanding of its reactivity?

- Reactivity Prediction : Molecular docking or frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites.

- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media.

- Transition-State Analysis : QM/MM methods identify activation barriers for acyl transfer reactions. Cross-validate computational results with kinetic studies (e.g., stopped-flow UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.